molecular formula C18H17ClN2O2 B11139986 N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11139986
M. Wt: 328.8 g/mol
InChI Key: VUJXAIMQFIEZGO-UHFFFAOYSA-N
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Description

  • N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure. Let’s break it down:
    • The indole moiety (7-methoxy-1H-indol-1-yl) is a fused bicyclic aromatic system commonly found in natural products and pharmaceuticals.
    • The acetamide functional group (-CONH₂) is attached to the indole ring.
    • The 4-chlorobenzyl group is linked to the nitrogen atom of the acetamide.
  • This compound may have interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methods and reactivity patterns.

      Biology and Medicine:

      Industry: Exploring applications in materials science or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. Hypothetically:
      • It might interact with receptors (e.g., G protein-coupled receptors) due to its indole moiety.
      • The chlorobenzyl group could influence binding affinity.
      • Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on existing knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases.

    : Example reference. (Note: Please refer to actual scientific sources for accurate citations.)

    Properties

    Molecular Formula

    C18H17ClN2O2

    Molecular Weight

    328.8 g/mol

    IUPAC Name

    N-[(4-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide

    InChI

    InChI=1S/C18H17ClN2O2/c1-23-16-4-2-3-14-9-10-21(18(14)16)12-17(22)20-11-13-5-7-15(19)8-6-13/h2-10H,11-12H2,1H3,(H,20,22)

    InChI Key

    VUJXAIMQFIEZGO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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